2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE
Description
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic compound that features an indole moiety, an isoxazole ring, and a nitrophenoxy group
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-17(12-27-16-8-6-15(7-9-16)23(25)26)19(21-28-13)20(24)22-11-10-14-4-2-3-5-18(14)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOVSRYUAPCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCC3=CC=CC=C32)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the isoxazole ring and the nitrophenoxy group. Key steps may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Isoxazole Ring Formation: This step often involves the cyclization of a β-keto ester with hydroxylamine.
Attachment of the Nitrophenoxy Group: This can be done through nucleophilic aromatic substitution, where a nitrophenol reacts with a suitable leaving group on the indole-isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can bind to various biological targets, while the nitrophenoxy group can enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole moiety.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid and isoxazole-5-carboxamide.
Nitrophenoxy Compounds: Compounds like 4-nitrophenol and 4-nitrophenoxyacetic acid.
Uniqueness
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE is unique due to the combination of the indole, isoxazole, and nitrophenoxy groups in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
